molecular formula C33H31N3O3 B2731910 2-(2-(4-(3,3-diphenylpropanoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 2034391-84-7

2-(2-(4-(3,3-diphenylpropanoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2731910
CAS No.: 2034391-84-7
M. Wt: 517.629
InChI Key: ZDQRANLOGTZOLK-UHFFFAOYSA-N
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Description

2-(2-(4-(3,3-diphenylpropanoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C33H31N3O3 and its molecular weight is 517.629. The purity is usually 95%.
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Properties

IUPAC Name

2-[2-[4-(3,3-diphenylpropanoyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H31N3O3/c37-30(23-29(24-9-3-1-4-10-24)25-11-5-2-6-12-25)35-20-17-34(18-21-35)19-22-36-32(38)27-15-7-13-26-14-8-16-28(31(26)27)33(36)39/h1-16,29H,17-23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQRANLOGTZOLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)CC(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(4-(3,3-diphenylpropanoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a synthetic derivative belonging to the class of benzo[de]isoquinoline diones. This compound has garnered attention due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of the Piperazine Derivative : The initial step involves the reaction of piperazine with a suitable acylating agent to introduce the 3,3-diphenylpropanoyl group.
  • Coupling with Benzo[de]isoquinoline Dione : The piperazine derivative is then coupled with a substituted benzo[de]isoquinoline-1,3-dione to form the target compound.

The detailed synthetic pathway can be summarized as follows:

StepReagentsConditionsYield
1Piperazine + Acylating AgentReflux in organic solvent70%
2Piperazine Derivative + Benzo[de]isoquinoline-1,3-dioneReflux in DMF65%

Antimicrobial Activity

Research has indicated that compounds related to benzo[de]isoquinoline diones exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar structures possess activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Calcium Channel Blocking Activity

Piperazine derivatives have been explored for their role as calcium channel blockers. The specific compound has shown potential in inhibiting T-type calcium channels, which are implicated in various physiological processes including muscle contraction and neurotransmitter release .

The proposed mechanism of action for the biological activities of this compound includes:

  • Inhibition of Calcium Channels : By binding to specific sites on calcium channels, the compound may prevent calcium influx into cells, thus modulating excitability and contraction in muscle tissues.
  • Antimicrobial Mechanism : The interaction with bacterial membranes leading to disruption or inhibition of essential cellular processes is hypothesized as a mechanism for its antimicrobial effects.

Case Studies

Several studies have been conducted to evaluate the biological effects of similar compounds. Notable findings include:

  • Study on Antimicrobial Efficacy : A comparative study assessed various benzo[de]isoquinoline derivatives against standard bacterial strains, revealing that modifications at the piperazine ring significantly enhanced antimicrobial potency .
  • Calcium Channel Blocker Evaluation : A pharmacological assessment demonstrated that compounds with similar structures exhibited dose-dependent inhibition of T-type calcium currents in neuronal cells .

Scientific Research Applications

Synthesis of the Compound

The synthesis of this compound typically involves multiple steps, including the formation of the benzo[de]isoquinoline core and subsequent functionalization with piperazine derivatives. A common synthetic route includes:

  • Formation of the Isoquinoline Core : The initial step often involves the cyclization of appropriate precursors to form the benzo[de]isoquinoline structure.
  • Piperazine Substitution : The introduction of the piperazine moiety is achieved through nucleophilic substitution reactions.
  • Final Modifications : The addition of the 3,3-diphenylpropanoyl group is performed to enhance biological activity.

Medicinal Chemistry

The compound has demonstrated potential as a therapeutic agent due to its structural features that allow interaction with various biological targets.

  • Antimicrobial Activity : Preliminary studies show that derivatives of this compound exhibit moderate antibacterial and antifungal properties against pathogens such as Staphylococcus aureus and Candida albicans .
  • Dopamine Uptake Inhibition : Similar compounds have been identified as potent inhibitors of dopamine uptake, suggesting potential applications in treating neurological disorders .

Computational Studies

Computational chemistry methods such as Density Functional Theory (DFT) have been employed to predict the electronic properties and stability of this compound. The HOMO-LUMO energy gap provides insights into its reactivity and potential interactions with biological targets .

Case Study 1: Antimicrobial Properties

A study synthesized a related compound, 2-(3-(4-phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione, which was tested for antimicrobial activity. The results indicated moderate effectiveness against specific bacterial strains, supporting the hypothesis that structural modifications can enhance bioactivity .

Case Study 2: Neuropharmacological Potential

Research on piperazine derivatives has highlighted their role in modulating neurotransmitter systems. Compounds similar to the target molecule have shown promise in preclinical models for conditions like depression and anxiety disorders .

Data Table: Summary of Biological Activities

Compound NameActivity TypeTarget Organism/PathwayReference
Compound AAntibacterialStaphylococcus aureus
Compound BAntifungalCandida albicans
Compound CDopamine Uptake InhibitorNeurological pathways

Q & A

Basic Research Questions

What are the recommended synthetic routes for preparing this compound, and what experimental conditions are critical for yield optimization?

The compound can be synthesized via nucleophilic substitution reactions involving piperazine derivatives and alkylating agents. A validated method involves refluxing intermediates (e.g., sulfonate esters) with substituted piperazines in ethanol under alkaline conditions (KOH) for 2–3 hours . Key parameters include:

  • Solvent choice : Ethanol ensures solubility and reactivity.
  • Alkaline conditions : KOH facilitates deprotonation of piperazine, enhancing nucleophilicity.
  • Temperature control : Reflux (~78°C) balances reaction rate and side-product minimization.
    Yield optimization requires stoichiometric excess of piperazine (10% molar excess) and rigorous exclusion of moisture .

How can the structural integrity of this compound be confirmed post-synthesis?

Structural validation relies on single-crystal X-ray diffraction (SC-XRD) for unambiguous confirmation of the piperazine-ethyl-benzisoquinoline backbone . Complementary techniques include:

  • 1H/13C NMR : To verify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.5 ppm, piperazine CH2 signals at δ 2.5–3.5 ppm).
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass).
  • IR spectroscopy : C=O stretches (~1700 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹) validate functional groups .

What pharmacological targets are associated with this compound’s structural analogs?

Structural analogs (e.g., N-[(4-heteroarylpiperazinyl)alkyl]benzisoquinolinediones) exhibit affinity for dopamine D2 and serotonin 5-HT1A receptors , suggesting potential antipsychotic and analgesic applications . Key design features include:

  • Piperazine moiety : Facilitates receptor binding via hydrogen bonding and π-π interactions.
  • Benzisoquinoline core : Enhances blood-brain barrier permeability.
  • Diphenylpropanoyl substituent : Modulates lipophilicity and metabolic stability .

Advanced Research Questions

How can computational modeling improve reaction design and mechanistic understanding for this compound?

Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, guiding solvent selection and catalyst design. For example:

  • Reaction path searches : Identify energetically favorable pathways for piperazine alkylation.
  • Solvent effects : COSMO-RS simulations optimize dielectric environments for intermediates.
  • Transition-state analysis : Pinpoint steric/electronic barriers in benzisoquinoline ring formation .
    Integrating computational data with high-throughput experimentation (HTE) reduces trial-and-error cycles by 40–60% .

How can contradictory spectroscopic and crystallographic data be resolved during structural characterization?

Discrepancies (e.g., NMR vs. SC-XRD bond lengths) arise from dynamic vs. static structural snapshots. Mitigation strategies include:

  • Dynamic NMR (DNMR) : Detect conformational exchange in solution (e.g., piperazine ring puckering).
  • Temperature-dependent XRD : Capture thermal motion effects on crystal packing.
  • DFT-augmented analysis : Compare computed NMR chemical shifts with experimental data to validate proposed conformers .

What methodologies enable optimization of heterogeneous reaction conditions for scale-up?

Design of Experiments (DoE) frameworks (e.g., Box-Behnken or central composite designs) systematically optimize parameters:

  • Critical factors : Temperature, catalyst loading, and mixing efficiency.
  • Response surface modeling : Predicts optimal conditions (e.g., 85°C, 15 mol% K2CO3, 500 rpm agitation).
  • Scale-up considerations : Ensure heat/mass transfer equivalence between lab and pilot reactors .
    Post-optimization, process analytical technology (PAT) monitors real-time purity and byproduct formation .

How can metabolic stability and toxicity be evaluated preclinically for this compound?

  • In vitro assays :
    • CYP450 inhibition : Liver microsomes assess metabolic degradation rates.
    • Ames test : Screen for mutagenicity using Salmonella strains.
  • In silico tools :
    • ADMET predictors : Estimate logP, plasma protein binding, and hERG channel liability.
    • Molecular docking : Simulate interactions with metabolic enzymes (e.g., CYP3A4) .

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